molecular formula C15H13NO3 B13581222 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Cat. No.: B13581222
M. Wt: 255.27 g/mol
InChI Key: YRJRDVGYNOTUKF-UHFFFAOYSA-N
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Description

9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a complex organic compound that features a unique structure combining a pyridine ring and a benzodioxepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with benzodioxepine intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 9-(pyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
  • 9-(pyridin-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
  • 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Uniqueness

The unique structure of 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, particularly the position of the pyridine ring and the benzodioxepine moiety, gives it distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

6-pyridin-4-yl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

InChI

InChI=1S/C15H13NO3/c17-10-11-8-13(12-2-4-16-5-3-12)15-14(9-11)18-6-1-7-19-15/h2-5,8-10H,1,6-7H2

InChI Key

YRJRDVGYNOTUKF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=CC(=C2OC1)C3=CC=NC=C3)C=O

Origin of Product

United States

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